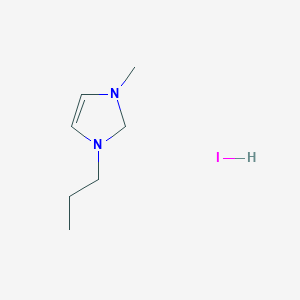
1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of imidazolium salts. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its molecular formula C7H14N2I and a molecular weight of 254.11 g/mol .
准备方法
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide can be synthesized through the reaction of 1-methylimidazole with propyl iodide . The reaction typically involves the following steps:
Reactants: 1-methylimidazole and propyl iodide.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under reflux conditions.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
化学反应分析
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Oxidation and Reduction: It can undergo redox reactions under appropriate conditions.
Complex Formation: The imidazolium ion can form complexes with various metal ions, which can be utilized in catalysis and other applications.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as an ionic liquid in various chemical reactions, including catalysis and electrochemistry.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new biomaterials.
作用机制
The mechanism of action of 1-methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The imidazolium ion can interact with various biological molecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
1-Methyl-3-propyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazolium salts, such as:
1-Butyl-3-methylimidazolium iodide: Similar in structure but with a butyl group instead of a propyl group.
1-Ethyl-3-methylimidazolium iodide: Contains an ethyl group, leading to different physical and chemical properties.
1-Methyl-3-octylimidazolium iodide: Features a longer alkyl chain, affecting its solubility and interaction with other molecules.
The uniqueness of this compound lies in its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
属性
IUPAC Name |
1-methyl-3-propyl-2H-imidazole;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEPCLKFQFHUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CN(C=C1)C.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














